molecular formula C10H13NO3 B14504891 Ethyl 2-acetyl-5-cyanopent-2-enoate CAS No. 64171-84-2

Ethyl 2-acetyl-5-cyanopent-2-enoate

Cat. No.: B14504891
CAS No.: 64171-84-2
M. Wt: 195.21 g/mol
InChI Key: RQXYGMMLLDDHMU-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-cyanopent-2-enoate is a multifunctional α,β-unsaturated ester containing an acetyl group at the 2-position and a cyano group at the 5-position.

Properties

CAS No.

64171-84-2

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-acetyl-5-cyanopent-2-enoate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)9(8(2)12)6-4-5-7-11/h6H,3-5H2,1-2H3

InChI Key

RQXYGMMLLDDHMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCC#N)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-cyanopent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-5-cyanopent-2-enoate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with ethyl 2-acetyl-5-cyanopent-2-enoate, enabling comparative analysis:

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

  • Structure: Features a pent-2-ynoate backbone with ethoxycarbonyloxy and diphenyl substituents at the 5-position .
  • Crystallography :
    • Crystallizes with two molecules in the asymmetric unit; disordered ethyl acetate groups observed .
    • Key bond lengths: C≡C = 1.1939(16) Å and 1.199(2) Å; bond angles deviate slightly (175.92° vs. 172.53°) due to steric effects .
    • Weak C–H⋯O interactions stabilize crystal packing .
  • Reactivity: The electron-deficient alkyne may undergo nucleophilic additions, contrasting with the enoate system in the target compound.

Ethyl 2-Acetylheptanoate

  • Structure: A saturated ester with an acetyl group at the 2-position and a linear heptanoate chain .

Ethyl 2-Phenylacetoacetate

  • Structure : A β-ketoester with a phenyl group at the α-position .
  • Applications: Precursor in amphetamine synthesis; reactive β-ketoester moiety enables keto-enol tautomerism and condensation reactions .
  • Key Difference: The cyano group in the target compound enhances electrophilicity compared to the phenyl group here.

Ethyl 2-Acetyl-5-oxo-3,5-diphenylpentanoate

  • Structure: Contains acetyl, oxo, and diphenyl groups; the 5-oxo group may facilitate keto-enol reactivity .
  • Hypothetical Comparison: The cyano group in the target compound would confer stronger electron-withdrawing effects than the oxo group, altering conjugation and reactivity.

Comparative Data Table

Compound Name Key Substituents Molecular Formula Functional Groups Notable Properties
This compound (Target) Acetyl (C2), cyano (C5) C₁₀H₁₃NO₃ Enoate, nitrile, ketone Conjugated system, high electrophilicity
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethoxycarbonyloxy, diphenyl (C5) C₂₂H₂₂O₅ Alkyne, ester Disordered crystal packing
Ethyl 2-acetylheptanoate Acetyl (C2), heptanoate chain C₁₁H₂₀O₃ Ester, ketone Non-hazardous, stable
Ethyl 2-phenylacetoacetate Phenyl (C2), β-ketoester C₁₂H₁₄O₃ β-Ketoester, aromatic Tautomerism, condensation reactions

Research Findings and Implications

  • Crystallographic Trends: Ethyl pent-2-ynoate derivatives (e.g., ) exhibit structural disorder and weak intermolecular interactions, suggesting that the target compound’s cyano group might induce similar or more pronounced packing effects.
  • Reactivity: The cyano group in the target compound could enhance electrophilicity compared to phenyl or oxo substituents, favoring Michael additions or cyclizations .

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